
Ethyl 5-(1H-indol-3-yl)isoxazole-3-carboxylate
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Overview
Description
Ethyl 5-(1H-indol-3-yl)isoxazole-3-carboxylate is a heterocyclic compound combining an isoxazole ring and an indole moiety. Isoxazoles are known for diverse biological activities, including antibacterial, antifungal, and anticonvulsant properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 5-(1H-indol-3-yl)isoxazole-3-carboxylate typically involves the reaction of indole derivatives with isoxazole precursors. One common method involves the reaction of indole-3-carboxaldehyde with hydroxylamine hydrochloride to form the corresponding oxime, which is then cyclized to form the isoxazole ring . The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate and a solvent like ethanol or methanol .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-(1H-indol-3-yl)isoxazole-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the indole or isoxazole rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
Anticancer Applications
Recent studies have highlighted the anticancer potential of ethyl 5-(1H-indol-3-yl)isoxazole-3-carboxylate derivatives. For instance, a series of indole-isoxazole hybrids were synthesized and evaluated for their cytotoxicity against various cancer cell lines. The results indicated that some derivatives exhibited significant inhibitory activity with IC50 values ranging from 0.7 to 35.2 µM when compared to standard chemotherapeutic agents such as doxorubicin and 5-fluorouracil .
Case Study: Indole-Isoxazole Derivatives
A study synthesized several derivatives of ethyl 5-(1H-indol-3-yl)isoxazole-3-carboxamide and assessed their anticancer effects on breast (MCF7), colon (HCT116), and liver (Huh7) cancer cell lines. The findings suggested that specific derivatives could serve as promising candidates for further development in cancer therapy .
Antimicrobial Activity
The compound has also been investigated for its antimicrobial properties. In one study, derivatives were tested against Mycobacterium tuberculosis strains, revealing notable in vitro efficacy with minimum inhibitory concentrations (MIC) ranging from 0.25 to 16 µg/mL. One derivative demonstrated a selectivity index greater than 200, indicating low cytotoxicity while maintaining high antibacterial activity .
Case Study: Antimycobacterial Activity
The design and synthesis of ethyl 5-(1-benzyl-1H-indol-5-yl)isoxazole-3-carboxylates were aimed at addressing drug-resistant strains of Mycobacterium tuberculosis. The study found that these compounds not only inhibited the growth of resistant strains but also displayed bactericidal activity comparable to first-line anti-TB drugs .
Anti-inflammatory Properties
This compound derivatives have shown promise as anti-inflammatory agents. Research indicates that certain compounds can inhibit xanthine oxidase, an enzyme involved in uric acid production, thereby potentially aiding in the treatment of hyperuricemia and gout .
Case Study: Xanthine Oxidase Inhibition
A recent investigation into a series of isoxazole derivatives revealed that some exhibited significant inhibitory activity against xanthine oxidase, suggesting their potential utility in managing conditions associated with elevated uric acid levels .
Comparative Analysis of Related Compounds
Compound Name | Structural Features | Biological Activity |
---|---|---|
Ethyl 5-(thiophen-2-yl)isoxazole-3-carboxylate | Thiophene ring instead of indole | Potentially different biological activity |
5-(1H-Indol-3-yl)isoxazole-3-carboxylic acid | Lacks ethyl ester group | More polar, potentially different solubility |
N-(2-(5-chloro-1H-indol-3-yl)ethyl)-4-biphenyl carboxamide | Contains biphenyl moiety | Targeted towards neurodegenerative disorders |
This table illustrates the unique structural aspects of this compound compared to similar compounds, emphasizing its distinct biological activities.
Mechanism of Action
The mechanism of action of Ethyl 5-(1H-indol-3-yl)isoxazole-3-carboxylate involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit certain enzymes, such as xanthine oxidase, which is involved in the production of uric acid . By inhibiting this enzyme, the compound can reduce uric acid levels and potentially treat conditions like gout . Additionally, its anticancer activity is attributed to its ability to induce cell cycle arrest and apoptosis in cancer cells .
Comparison with Similar Compounds
Key Observations :
- Lipophilicity : The indole derivative’s predicted LogP (~2.5) balances solubility and membrane permeability, suitable for CNS-targeting agents. Trifluoromethyl and hydroxymethyl groups reduce LogP, affecting absorption .
- Bioactivity : Aryl-substituted analogs exhibit enzyme inhibition (e.g., pyrophosphatase ), while the indole moiety may confer neuroactivity. Further studies are needed to confirm targets.
Crystallographic and Stability Data
- Crystal Structures : Ethyl 5-methyl-3-phenylisoxazole-4-carboxylate () and related compounds were resolved using SHELX software , suggesting similar methods could determine the indole derivative’s conformation.
- Stability : Electron-withdrawing groups (e.g., trifluoromethyl) enhance stability against hydrolysis, whereas ester groups may require protective handling .
Biological Activity
Ethyl 5-(1H-indol-3-yl)isoxazole-3-carboxylate is a compound of significant interest due to its diverse biological activities, particularly in the fields of antimicrobial and anticancer research. This article reviews the current understanding of its biological activities, including mechanisms of action, structure-activity relationships, and potential therapeutic applications.
Chemical Structure and Synthesis
This compound features an indole moiety linked to an isoxazole ring, which is known for its pharmacological relevance. The synthesis typically involves the reaction of indole derivatives with isoxazole precursors under specific conditions to yield the desired compound. Various synthetic routes have been explored to enhance yield and purity, including the use of catalysts and optimizing reaction conditions.
1. Antimycobacterial Activity
Recent studies have highlighted the potential of this compound derivatives as antimycobacterial agents. For example, a study reported that certain derivatives exhibited minimum inhibitory concentrations (MIC) against Mycobacterium tuberculosis (Mtb) ranging from 0.25 to 16 µg/mL, indicating strong antibacterial properties. The selectivity index (SI) for these compounds was greater than 10, suggesting low cytotoxicity while maintaining efficacy against drug-resistant strains .
2. Xanthine Oxidase Inhibition
Another significant biological activity of related compounds involves inhibition of xanthine oxidase (XO), an enzyme crucial in uric acid production. A derivative showed an IC50 value of 0.13 μM against XO, outperforming allopurinol, a standard treatment for gout . This suggests that this compound derivatives could serve as promising leads for developing new XO inhibitors.
3. Anticancer Properties
The anticancer potential of this compound has been investigated in various cancer cell lines. Studies utilizing sulforhodamine B assays indicated that several derivatives displayed IC50 values between 0.7 and 35.2 µM against breast (MCF7), colon (HCT116), and liver (Huh7) cancer cell lines . Notably, compounds caused cell cycle arrest in the G0/G1 phase and reduced levels of cyclin-dependent kinase 4 (CDK4), a key regulator in cell cycle progression .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be significantly influenced by structural modifications:
Modification | Effect on Activity |
---|---|
Substituents on Indole Ring | Enhanced potency against Mtb and XO |
Variations in Isoxazole Structure | Altered selectivity and potency in anticancer assays |
Presence of Halogen Atoms | Increased antibacterial activity |
Case Study 1: Antimycobacterial Efficacy
In a study focusing on the antimycobacterial activity of various derivatives, compound 5e was identified as particularly potent with an MIC of 0.25 µg/mL against Mtb strains. This compound also demonstrated synergistic effects when combined with Streptomycin, enhancing its therapeutic potential against resistant strains .
Case Study 2: Anticancer Mechanism
An investigation into the anticancer effects revealed that certain derivatives induced significant apoptosis in Huh7 cells through upregulation of pro-apoptotic markers and downregulation of anti-apoptotic proteins. This mechanism was corroborated by flow cytometry analysis showing increased sub-G1 populations indicative of apoptosis .
Q & A
Basic Research Questions
Q. What are the key synthetic routes for preparing Ethyl 5-(1H-indol-3-yl)isoxazole-3-carboxylate?
The synthesis typically involves coupling reactions between indole derivatives and isoxazole precursors. For example:
- Microwave-assisted synthesis : Ethyl esters of indole-containing isoxazoles can be synthesized under microwave irradiation using catalysts like propylphosphonic anhydride (T3P), achieving high yields (e.g., 95% for related compounds) .
- Corey-Bakshi-Shibata (CBS) reduction : While not directly applied to this compound, CBS reduction has been used to introduce chirality in structurally similar isoxazole-indole hybrids, suggesting potential adaptability .
- Condensation reactions : 3-Formyl-indole derivatives can react with thiazole or isoxazole precursors in refluxing acetic acid, as demonstrated for analogous indole-thiazole systems .
Q. How is the compound characterized structurally and analytically?
- Spectroscopy : 1H-NMR and 13C-NMR are critical for confirming the indole and isoxazole moieties. For example, indole protons typically resonate at δ 7.0–8.5 ppm, while isoxazole carbons appear at δ 95–110 ppm .
- High-Resolution Mass Spectrometry (HRMS) : Used to verify molecular formulas (e.g., C15H14N2O3 for related compounds) .
- X-ray crystallography : SHELX programs (e.g., SHELXL) refine crystal structures, resolving bond lengths and angles. This is critical for confirming regiochemistry in isoxazole-indole hybrids .
Q. What are common impurities or byproducts observed during synthesis?
- Unreacted intermediates : Residual 3-formyl-indole or isoxazole precursors may persist if coupling reactions are incomplete. Purity is assessed via HPLC or TLC .
- Regioisomers : Incorrect substitution patterns (e.g., indole at C4 instead of C5 on the isoxazole) can arise. Regioselectivity is confirmed through NOE NMR experiments or X-ray diffraction .
Advanced Research Questions
Q. How can regioselectivity in isoxazole-indole coupling be controlled?
- Catalytic systems : Palladium catalysts (e.g., Pd(PPh3)4) promote selective cross-couplings. For example, Suzuki-Miyaura reactions with aryl boronic acids have been used for analogous phenyl-isoxazole systems .
- Solvent effects : Polar aprotic solvents (e.g., DMF) favor nucleophilic attack at the isoxazole C5 position, as observed in related syntheses .
Q. What computational methods predict the compound’s reactivity or stability?
- DFT calculations : Used to model electron density distributions, identifying reactive sites (e.g., indole C3 for electrophilic substitution).
- Topological polar surface area (TPSA) : Calculated values (e.g., ~61.6 Ų for similar esters) predict membrane permeability, relevant for pharmacological studies .
Q. How are crystallographic data discrepancies resolved for this compound?
- SHELX refinement : Programs like SHELXL iteratively adjust structural parameters against diffraction data, minimizing R-factors. Twinned crystals or disordered solvent molecules require specialized refinement protocols .
- Validation tools : PLATON and CCDC software check for geometric outliers (e.g., unrealistic bond lengths) .
Q. What mechanistic insights exist for reactions involving this compound?
- Grignard reactions : Ethyl isoxazole-3-carboxylates react with CH3MgX to form ketones, suggesting the ester group’s susceptibility to nucleophilic attack .
- Acid-catalyzed hydrolysis : The ester hydrolyzes to carboxylic acids under acidic conditions, a property leveraged in prodrug design .
Q. Methodological Considerations
Properties
Molecular Formula |
C14H12N2O3 |
---|---|
Molecular Weight |
256.26 g/mol |
IUPAC Name |
ethyl 5-(1H-indol-3-yl)-1,2-oxazole-3-carboxylate |
InChI |
InChI=1S/C14H12N2O3/c1-2-18-14(17)12-7-13(19-16-12)10-8-15-11-6-4-3-5-9(10)11/h3-8,15H,2H2,1H3 |
InChI Key |
JMVKJTXQHTVLAI-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=NOC(=C1)C2=CNC3=CC=CC=C32 |
Origin of Product |
United States |
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